Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate

Medicinal chemistry Conformational analysis Scaffold hopping

Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate (molecular formula C11H20N2O2, molecular weight 212.29 g/mol) is a bicyclic Boc-protected diamine belonging to the diazabicyclo[5.1.0]octane class. This scaffold features a cyclopropane ring fused to a seven-membered diazepane ring, imparting significant conformational rigidity and ring strain (~27.5 kcal/mol for the cyclopropane moiety) that distinguishes it from the more common [3.2.1] and [2.2.1] diazabicyclic frameworks.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
Cat. No. B13458148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCNC2C1C2
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-4-5-12-8-7-9(8)13/h8-9,12H,4-7H2,1-3H3
InChIKeyWDFJHUUGMBKROS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate: Procurement-Grade Cyclopropane-Fused Diazabicyclic Building Block


Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate (molecular formula C11H20N2O2, molecular weight 212.29 g/mol) is a bicyclic Boc-protected diamine belonging to the diazabicyclo[5.1.0]octane class . This scaffold features a cyclopropane ring fused to a seven-membered diazepane ring, imparting significant conformational rigidity and ring strain (~27.5 kcal/mol for the cyclopropane moiety) that distinguishes it from the more common [3.2.1] and [2.2.1] diazabicyclic frameworks [1]. The compound is supplied as a research intermediate, typically at 95% purity, and is primarily employed in medicinal chemistry programs exploring conformationally constrained amine scaffolds for β-lactamase inhibitor development and anticancer agent discovery [1].

Why Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate Cannot Be Replaced by [3.2.1] or [2.2.1] Diazabicyclic Analogs in Medicinal Chemistry Campaigns


The [5.1.0] bicyclic topology of this compound embeds a cyclopropane ring within the scaffold, creating a fundamentally different conformational landscape compared to [3.2.1] and [2.2.1] isomers. In the [5.1.0] system, the two nitrogen atoms reside in a seven-membered diazepane ring annulated to a cyclopropane, whereas the common [3.2.1] isomer (CAS 286946-98-3) positions nitrogens in a bridged piperidine/pyrrolidine framework with distinct N–N spatial separation and lone-pair orientation . The positional isomer, tert-butyl 4,8-diazabicyclo[5.1.0]octane-4-carboxylate (CAS 2580210-06-4), further alters hydrogen-bonding geometry by relocating the Boc-protected nitrogen to the cyclopropane-adjacent position . These structural differences produce non-interchangeable pharmacophoric profiles: the [5.1.0] scaffold's ring strain and conformational restriction directly modulate target binding, metabolic stability, and synthetic derivatization pathways. Substituting one isomer for another in a structure-activity relationship (SAR) program or patent strategy risks invalidating lead optimization data and intellectual property claims .

Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Bicyclic Ring Topology: [5.1.0] Cyclopropane-Fused Scaffold Versus [3.2.1] Bridged Isomer

Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate possesses a [5.1.0] bicyclic framework in which a cyclopropane ring (three-membered) is fused to a seven-membered 1,4-diazepane ring. This contrasts with the [3.2.1] isomer (CAS 286946-98-3), which features a bridged bicyclic system composed of fused six- and five-membered rings . The cyclopropane unit introduces approximately 27.5 kcal/mol of ring strain and enforces a rigid, non-planar conformation, whereas the [3.2.1] scaffold adopts a more flexible chair-boat equilibrium [1]. This difference directly impacts the spatial presentation of the two nitrogen atoms: in the [5.1.0] scaffold, the N2 (Boc-protected) and N6 (secondary amine) are embedded in a medium-sized ring with restricted conformational freedom; in the [3.2.1] scaffold, the nitrogens occupy bridgehead and bridged positions with distinct pKa and nucleophilicity profiles .

Medicinal chemistry Conformational analysis Scaffold hopping

Nitrogen Substitution Pattern: 2,6- Versus 4,8-Diazabicyclo[5.1.0]octane Positional Isomerism

Within the same [5.1.0] bicyclic scaffold, the 2,6-substitution pattern places the Boc-protected nitrogen (N2) within the seven-membered diazepane ring at the α-position relative to the ring fusion, while the secondary amine (N6) resides at the γ-position. In the 4,8-isomer (CAS 2580210-06-4), the Boc group is relocated to the 4-position, altering the hydrogen-bond donor/acceptor topography and the steric environment around the cyclopropane ring . These two positional isomers share the same molecular formula (C11H20N2O2) and molecular weight (212.29 g/mol) but are constitutionally distinct compounds with different InChI Keys, retention times, and reactivity profiles . The 2,6-isomer positions the free amine closer to the cyclopropane ring junction, which may influence metal coordination properties and nucleophilic reactivity in downstream derivatization steps such as urea formation or reductive amination.

Positional isomerism Hydrogen bond geometry Protecting group strategy

Synthetic Route Differentiation: Metal-Templated Cyclization Enables the [5.1.0] Scaffold in High Diastereoselectivity

The [5.1.0] diazabicyclic scaffold is accessed via a strain-release-driven, cation-templated 7-exo-trig cyclization of Boc-protected amine-tethered cyclopropenes, a transformation that proceeds with high diastereo- and regioselectivity to afford the corresponding 2,5-diazabicyclo[5.1.0]octan-6-ones as sole products [1]. In the reported methodology, Boc-protected amine nucleophiles attack the electrophilic cyclopropene double bond, with the metal cation (K⁺) serving as a template to pre-organize the transition state [1]. This synthetic entry is fundamentally distinct from routes to the [3.2.1] scaffold, which typically proceed via intramolecular urea formation from (2S,5S)-5-hydroxypiperidine-2-carboxylic acid derivatives or through multi-step sequences involving trifluoroacetylation and benzyloxyamine coupling [2]. The cyclopropane-fused scaffold cannot be accessed through standard piperidine-based cyclization chemistry, making the metal-templated route a unique synthetic differentiator.

Synthetic methodology Diastereoselectivity Strain-release cyclization

Anticancer Activity of the [5.1.0] Scaffold Class: HeLa Cell Cytotoxicity Data for Cyclopropane-Fused Diazepanones

Although direct cytotoxicity data for tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate itself have not been published, the closely related 2,5-diazabicyclo[5.1.0]octan-6-one derivatives—sharing the identical [5.1.0] cyclopropane-fused scaffold—have demonstrated measurable anticancer activity in the HeLa human cervical adenocarcinoma cell line (MTT assay) [1]. The most potent compound in this series, 8ec, exhibited an IC50 of 17.4 ± 0.9 μM, while compound 8ej showed an IC50 of 23.7 ± 0.6 μM [1]. In contrast, several analogs with different R1/R2 substituents (8ad, 8ag, 8ce, 8ga) showed IC50 values >100 μM, indicating that biological activity is highly dependent on the substitution pattern decorating the [5.1.0] core—not merely the scaffold itself [1]. This establishes the [5.1.0] scaffold as a validated, tunable platform for anticancer lead discovery, with the Boc-protected 2,6-diaza variant serving as a versatile intermediate for further SAR exploration.

Anticancer Cytotoxicity HeLa Scaffold validation

Purity Specification and Vendor Availability: 95% Purity Versus ≥97% for [3.2.1] Isomer

Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate is supplied at a specified purity of 95% by the catalog vendor Chempure.in (Product No. CA1885) . In comparison, the more widely available [3.2.1] isomer (CAS 286946-98-3) is stocked by multiple vendors including Aladdin, Bidepharm, and FUJIFILM Wako at purity grades of 97% to 98% . The 95% purity specification for the [5.1.0] compound reflects its status as a specialty research chemical with more limited commercial sourcing—a direct consequence of the specialized synthetic route required for the cyclopropane-fused scaffold. The narrower vendor base and lower typical purity grade have practical implications for procurement lead time, batch-to-batch consistency, and the need for in-house repurification prior to critical SAR studies.

Purity specification Procurement Vendor comparison

Conformational Restraint and Pharmacophoric Differentiation Evidenced by Diazabicyclo Analogue SAR Studies

A comparative study of diazabicyclo analogues of the CCR5 antagonist maraviroc demonstrated that the bridge length and conformational properties of the diazabicyclic scaffold directly modulate biological activity [1]. The diazabicyclooctane analogue maintained significant infectivity reduction power against a panel of six HIV pseudoviruses, whereas the diazabicyclononane analogue (one additional methylene unit) was markedly less effective [1]. Computational analysis revealed a correlation between inhibitory activity, bridge length, and the rotational barrier around a key dihedral angle (τ7), establishing that even single-atom changes to the bicyclic framework produce measurable differences in target engagement [1]. While this study evaluated [3.2.1] and [3.3.1] scaffolds rather than [5.1.0], it provides class-level evidence that the conformational identity of a diazabicyclic scaffold—including ring size, bridge length, and fusion geometry—is a primary determinant of biological activity, and that the [5.1.0] scaffold's unique cyclopropane-imposed rigidity constitutes a distinct pharmacophoric space.

Conformational analysis SAR Bridge length Antiviral

Recommended Procurement and Application Scenarios for Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate Based on Quantitative Evidence


β-Lactamase Inhibitor Intermediate Development: Exploiting Conformational Rigidity for Enhanced Binding

The diazabicyclooctane scaffold is a validated pharmacophore for β-lactamase inhibition, with clinically investigated agents such as zidebactam (WCK 5107) and WCK 4234 employing [3.2.1] diazabicyclic cores [1]. The [5.1.0] scaffold offers a conformationally distinct alternative with the cyclopropane ring imposing additional rigidity that may enhance shape complementarity with class A, C, and D β-lactamase active sites. The Boc-protected 2,6-diaza variant serves as a key intermediate for introducing substituents at both nitrogen positions after selective deprotection, enabling systematic SAR exploration around the cyclopropane-fused core. Procurement of this specific isomer—rather than the [3.2.1] or 4,8-isomer—is critical for patent differentiation and for accessing novel chemical space in β-lactamase inhibitor programs [1].

Anticancer Lead Discovery: Building a Focused Library Around the [5.1.0] Cytotoxic Scaffold

With the 2,5-diazabicyclo[5.1.0]octan-6-one scaffold demonstrating HeLa cell IC50 values as low as 17.4 μM, the [5.1.0] bicyclic system represents a tractable starting point for anticancer lead optimization [2]. Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate provides a differentially protected diamine handle (Boc at N2, free amine at N6) that permits sequential functionalization: the free N6 can be acylated, sulfonylated, or alkylated in the first diversification step, followed by Boc deprotection and functionalization of N2. This orthogonal protection strategy is not available with the 4,8-isomer, where the spatial relationship between the two nitrogen atoms differs. Researchers should budget for in-house purity upgrade (from 95% to ≥97%) via flash chromatography prior to biological testing to minimize confounding effects of impurities in cytotoxicity assays [2].

Conformational Probe in CNS Receptor Pharmacology: Scaffold-Hopping from [3.2.1] to [5.1.0]

Diazabicyclic scaffolds have established utility as conformationally constrained amine bioisosteres in CNS drug discovery, with applications spanning nicotinic acetylcholine receptors, 5-HT receptors, and NMDA antagonists [3]. The [5.1.0] scaffold's cyclopropane-fused geometry presents the amine pharmacophore in a spatial orientation that cannot be achieved with [3.2.1], [2.2.1], or monocyclic piperazine templates. The maraviroc analogue study provides proof-of-concept that diazabicyclic bridge length directly impacts target engagement [3]. The [5.1.0] compound is specifically indicated for scaffold-hopping campaigns where the [3.2.1] scaffold has reached its optimization limit, or where novel IP space is required around a validated diazabicyclic chemotype. Procurement of authenticated material with documented InChI Key confirmation is essential to avoid isomer misassignment in patent filings [3].

Synthetic Methodology Development: Cyclopropane-Containing Building Block for Strain-Release Chemistry

The [5.1.0] scaffold's cyclopropane ring serves as a latent functional handle for strain-release-based bioconjugation and further synthetic elaboration [2]. The metal-templated cyclization methodology that enables this scaffold class (K⁺-templated 7-exo-trig cyclization) provides a platform for developing additional [5.1.0] derivatives with varied substitution patterns [2]. This compound is recommended for academic and industrial laboratories developing novel strain-release chemistries, cyclopropane functionalization methods, or medium-ring nitrogen heterocycle synthetic routes. Given the limited commercial availability and specialized synthesis, advance procurement planning (4–8 week lead time) is advised, with consideration of custom synthesis agreements for quantities exceeding 10 grams.

Quote Request

Request a Quote for Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.